2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[221]heptan-5-yl(2-methylthiazol-4-yl)methanone is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor or activator.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the thiazole moiety.
{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol: This compound has a hydroxyl group instead of the thiazole moiety.
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone is unique due to the presence of both the bicyclic structure and the thiazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-6-11-9(5-15-6)10(13)12-3-8-2-7(12)4-14-8/h5,7-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXIGFFZRBNGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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